Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. With the molecular formula and a molecular weight of 223.27 g/mol, this compound is notable for its pyrimidine core, which is a common feature in many biologically active molecules.
The compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. It has been assigned the CAS number 1355173-28-2, facilitating its identification in chemical databases and literature. The compound's structure includes a dimethylamino group and an ethyl ester functional group, contributing to its reactivity and potential applications in medicinal chemistry.
The synthesis of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step synthetic routes. One common method includes:
The reaction conditions, such as temperature and solvent choice, play crucial roles in determining the yield and purity of the final compound.
The molecular structure of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can be represented by its SMILES notation: CC(C(=O)OCC)N(C)C1=NC(=N)C=C1C(=O)OC
.
Key structural features include:
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can participate in various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or specificity.
The mechanism of action for Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate largely depends on its interactions at the molecular level:
While specific physical properties such as boiling point or melting point are not readily available, general properties can be inferred:
The compound's properties make it suitable for further investigation in pharmacological studies, particularly concerning its bioavailability and metabolic stability.
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate has several potential applications:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: